Ischemin sodium
Description
Properties
Molecular Formula |
C15H16N3NaO4S |
|---|---|
Molecular Weight |
357.36 |
SMILES |
O=S(C1=CC(/N=N/C2=CC(C)=C(O)C=C2N)=C(C)C=C1C)([O-])=O.[Na+] |
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
Ischemin sodium salt; J28; J-28; J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Ischemin Sodium
Identification as a Small Molecule Inhibitor
Ischemin sodium is characterized as a cell-permeable, small molecule inhibitor of the CREB-binding protein (CBP) bromodomain. rndsystems.combio-techne.com Its primary mechanism of action involves the inhibition of the interaction between the tumor suppressor protein p53 and CBP. medchemexpress.commedkoo.com This interference consequently leads to a decrease in the transcriptional activity of p53. rndsystems.combio-techne.com
In experimental models, this compound has been shown to alter the post-translational modifications of p53 and histones. medkoo.com Research findings indicate that it inhibits the activation of p21, a downstream target of p53, with a reported IC50 value of 5 µM. medchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. Furthermore, studies in U2OS cells, a human bone osteosarcoma cell line, demonstrated that this compound at concentrations of 50 and 100 µM could inhibit p53 activation following DNA damaging stress. medchemexpress.com A key observed effect in preclinical studies is its ability to protect cardiomyocytes from apoptosis (programmed cell death) induced by doxorubicin (B1662922) or ischemia. rndsystems.combio-techne.commedchemexpress.com
Table 1: Technical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 357.36 g/mol | rndsystems.com |
| Molecular Formula | C₁₅H₁₆N₃O₄SNa | rndsystems.com |
| Purity | ≥98-99% | bio-techne.commedkoo.com |
| Synonyms | J28, J-28 | medkoo.com |
| Solubility | Soluble to 100 mM in water and DMSO | rndsystems.com |
Context of CBP Bromodomain Inhibitor Development
The development of inhibitors targeting the bromodomains of CBP and the highly similar p300 protein has been an area of significant interest in medicinal chemistry and chemical biology. a-z.lunih.gov CBP and p300 are crucial transcriptional coactivators that play a central role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis, by modifying chromatin structure through their histone acetyltransferase (HAT) activity. edpsciences.orgedpsciences.org The bromodomain within these proteins is responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby "reading" these epigenetic marks to regulate gene expression. nih.govedpsciences.org
The pursuit of CBP/p300 bromodomain inhibitors is driven by their potential therapeutic value in a range of diseases, particularly cancer. a-z.luedpsciences.org When Ischemin was being characterized, the field was actively seeking small molecules that could selectively target these bromodomains. A major challenge in this area has been achieving selectivity for the CBP/p300 bromodomain over the many other bromodomains in the human genome, especially the closely related BET (Bromodomain and Extra-Terminal domain) family. nih.gov
At the time, several scaffolds for CBP/p300 inhibitors had been reported, including 3,5-dimethylisoxazoles (like SGC-CBP30), dihydroquinoxalinones, and benzoxazepines (like I-CBP112). edpsciences.orgedpsciences.org However, many of these early inhibitors had limitations such as weak affinity or non-specific targeting. edpsciences.org Therefore, the discovery of novel chemical scaffolds with improved potency and selectivity was, and remains, a critical goal for the field to better probe the therapeutic potential of targeting CBP/p300. edpsciences.orgedpsciences.org
Rationale for Investigating this compound in Academic Research
The primary rationale for investigating this compound in academic research stems from its specific mechanism as a CBP bromodomain inhibitor that disrupts the p53-CBP interaction. medchemexpress.commedkoo.com This makes it a valuable tool for studying the precise roles of this interaction in various biological contexts, particularly in cellular stress responses and apoptosis.
One of the key areas of investigation has been in cardiovascular research. Given that this compound was shown to protect cardiomyocytes from apoptosis, it became a useful chemical probe to explore the molecular pathways underlying myocardial ischemic injury. medchemexpress.commedkoo.com By inhibiting the p53-CBP axis, researchers can dissect the contribution of this specific pathway to cell death in heart cells during ischemic events, separate from other cellular stress responses.
The compound's ability to modulate p53's transcriptional activity also makes it a tool for cancer biology research. medchemexpress.com The p53 protein is a critical tumor suppressor, and its activity is tightly regulated. By using this compound, researchers can study the consequences of specifically blocking its interaction with the coactivator CBP, offering a more nuanced approach than simply studying p53 loss-of-function. This allows for the investigation of how epigenetic regulation via CBP contributes to p53-mediated outcomes like cell cycle arrest and apoptosis. rndsystems.commedchemexpress.com
In essence, this compound serves as a targeted chemical probe that enables academic researchers to ask specific questions about the functional importance of the CBP bromodomain and its interaction with p53 in both physiological and pathological processes.
Molecular and Cellular Mechanisms of Ischemin Sodium Action
Target Specificity and Binding Dynamics
Selective Inhibition of CBP Bromodomain
Ischemin sodium functions as a potent and selective inhibitor of the bromodomain of the CREB-binding protein (CBP). tocris.comallgenbio.com Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, a key post-translational modification in the regulation of gene expression. nih.gov The CBP is a transcriptional co-activator that plays a crucial role in integrating various signaling pathways to control gene transcription. nih.gov By specifically targeting the CBP bromodomain, this compound effectively inhibits its ability to bind to acetylated lysine residues on proteins such as histones and the tumor suppressor p53. allgenbio.comnih.gov This selective inhibition disrupts the normal function of CBP in mediating acetylation-dependent protein-protein interactions that are vital for transcriptional activation. nih.gov
The inhibitory action of this compound on the CBP bromodomain has been shown to be specific, as it can attenuate the acetylation of histone H3 at lysine 27 (H3K27) in a dose-dependent manner. pnas.org This highlights the compound's ability to interfere with the catalytic activity of CBP in a targeted fashion. pnas.org
Table 1: Target Profile of this compound
| Target | Action | Key References |
| CBP Bromodomain | Selective Inhibitor | tocris.comallgenbio.com |
Mechanisms of Ligand-Protein Interaction (if reported in an academic context)
The interaction between this compound and the CBP bromodomain is a specific, non-covalent binding event. acs.org Structural studies have provided insights into how this compound occupies the acetyl-lysine binding pocket of the CBP bromodomain. acs.org This binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues within the pocket. ahajournals.org This "lock-and-key" mechanism, potentially involving an "induced fit" where the protein pocket adapts to the ligand, ensures the high affinity and specificity of this compound for the CBP bromodomain. mdpi.com The binding of this compound effectively blocks the natural ligand, acetylated lysine, from accessing the binding site, thereby inhibiting the downstream functions of CBP. allgenbio.comnih.gov
Regulation of p53 Signaling Pathway
The tumor suppressor protein p53 is a critical transcription factor that responds to various cellular stresses, including DNA damage and oncogene activation, to regulate processes like cell cycle arrest, apoptosis, and DNA repair. nih.gov The activity of p53 is tightly controlled, in part by post-translational modifications such as acetylation, which is mediated by co-activators like CBP. nih.gov
Disruption of p53 Interaction with CBP
This compound directly interferes with the p53 signaling pathway by disrupting the crucial interaction between p53 and CBP. tocris.comallgenbio.commedchemexpress.commedchemexpress.comvulcanchem.com Following cellular stress, p53 is acetylated, creating a binding site for the CBP bromodomain. nih.gov This interaction is essential for the recruitment of the transcriptional machinery and the subsequent activation of p53 target genes. nih.gov By binding to the CBP bromodomain, this compound prevents this interaction, effectively uncoupling p53 from its co-activator. allgenbio.com This disruption alters post-translational modifications on p53 and histones, leading to a decrease in p53's ability to function as a transcriptional activator. allgenbio.comnih.gov
Attenuation of p53 Transcriptional Activity
As a direct consequence of disrupting the p53-CBP interaction, this compound attenuates the transcriptional activity of p53. tocris.comallgenbio.commedchemexpress.commedchemexpress.comvulcanchem.com Without the necessary co-activation by CBP, the ability of p53 to initiate the transcription of its downstream target genes is significantly diminished. nih.gov This reduction in transcriptional activity has been observed in various cellular contexts, demonstrating the potent effect of this compound on this critical tumor suppressor pathway. nih.govmedchemexpress.com Research has shown that this compound can differentially reduce the doxorubicin-induced expression of p53 target genes. nih.gov
Table 2: Effects of this compound on p53 Signaling
| Effect | Mechanism | Key References |
| Disruption of p53-CBP Interaction | Competitive binding to CBP bromodomain | tocris.comallgenbio.comvulcanchem.com |
| Attenuation of p53 Transcriptional Activity | Inhibition of CBP co-activator function | tocris.comallgenbio.commedchemexpress.com |
| Inhibition of p21 Activation | Downstream effect of reduced p53 activity | medchemexpress.com |
Downstream Effects on p53-Responsive Genes (e.g., p21 activation inhibition)
The attenuation of p53 transcriptional activity by this compound has significant downstream consequences on the expression of p53-responsive genes. nih.gov One of the most well-characterized target genes of p53 is CDKN1A, which encodes the p21 protein, a potent cyclin-dependent kinase inhibitor that mediates cell cycle arrest. elifesciences.org Studies have demonstrated that this compound can inhibit the p53-induced activation of p21. medchemexpress.com Specifically, this compound salt has been shown to inhibit p53-induced p21 activation with an IC50 value of 5 µM. medchemexpress.com This inhibition of p21 activation is a direct functional outcome of this compound's ability to block the p53-CBP interaction and subsequently reduce the transcriptional activation of the CDKN1A gene. nih.govmedchemexpress.com This effect on a key downstream effector of the p53 pathway underscores the compound's significant impact on cellular response to stress.
Modulation of Post-Translational Modifications
This compound exerts its effects by targeting the bromodomain of CBP, a protein that recognizes acetylated lysine residues on both histone and non-histone proteins. By inhibiting this interaction, this compound alters the landscape of post-translational modifications, thereby influencing critical cellular processes. allgenbio.comnih.gov
Influence on p53 Post-Translational States
The tumor suppressor protein p53 is a key regulator of cellular responses to stress, and its activity is tightly controlled by post-translational modifications, including acetylation. The acetylation of p53, particularly at lysine 382 (p53K382ac), is a crucial step for its activation, as it facilitates the recruitment of co-activators like CBP. nih.gov
This compound directly interferes with this process. By binding to the CBP bromodomain, it prevents the recognition of acetylated p53. nih.gov This inhibition of the p53-CBP interaction effectively curtails the transcriptional activity of p53. rndsystems.com Research has demonstrated that in the presence of DNA damage, which normally induces p53 acetylation and activation, this compound can suppress this p53-mediated transcriptional response. nih.govnih.gov
Table 1: Effect of this compound on p53 Function
| Target Protein | Site of Action | Molecular Effect of this compound | Consequence |
| p53 | CBP Bromodomain | Inhibits binding to acetylated p53 (p53K382ac) nih.govnih.gov | Decreased p53 transcriptional activity rndsystems.com |
Impact on Histone Post-Translational Modifications
The regulation of gene expression is fundamentally linked to the post-translational modifications of histones, which dictate chromatin structure and accessibility. CBP, as a histone acetyltransferase (HAT), plays a pivotal role in this process by acetylating various lysine residues on histone tails, generally leading to a more open chromatin state and transcriptional activation. portlandpress.comnih.gov
This compound's inhibition of the CBP bromodomain has been shown to have a direct impact on histone acetylation. Specifically, studies have revealed that this compound can attenuate the acetylation of histone H3 at lysine 27 (H3K27) by the catalytic core of CBP. pnas.org This finding underscores the functional importance of the CBP bromodomain in facilitating the acetylation of histones within the context of the nucleosome. pnas.org The ability of Ischemin to modulate histone modifications highlights its utility in studying the epigenetic regulation of gene expression.
Table 2: Influence of this compound on Histone Acetylation
| Histone Mark | Enzyme Targeted | Effect of this compound | Functional Outcome |
| H3K27ac | CBP | Attenuates acetylation pnas.org | Modulation of chromatin structure and gene expression |
Cellular Uptake and Intracellular Distribution for Research Applications
For a chemical probe to be effective in cellular studies, it must be able to cross the cell membrane and reach its intracellular target. This compound is described as a cell-permeable compound, indicating its ability to enter cells and engage with its intracellular targets. allgenbio.comrndsystems.com While the precise mechanisms of its uptake, such as whether it occurs via passive diffusion or specific transporters, are not extensively detailed in the available research, its demonstrated effects on nuclear proteins confirm its successful entry into the cell.
Given that this compound's primary targets—CBP, p53, and histones—are predominantly located within the nucleus, its principal site of action is the cell nucleus. The observed modulation of p53-dependent transcription and histone acetylation serves as functional evidence of its localization to this subcellular compartment. nih.govpnas.org However, detailed quantitative studies on the specific intracellular distribution and accumulation of this compound are not widely available.
Biological Effects and Preclinical in Vitro Investigations of Ischemin Sodium
Inhibition of Apoptosis in Cardiovascular Models
Excessive apoptosis, or programmed cell death, of cardiomyocytes is a key contributor to the pathogenesis of various heart diseases, including ischemic heart disease. nih.govoup.com Ischemin sodium has been investigated for its ability to counteract this process in different in vitro cardiovascular models.
Protection Against Apoptosis in Ischemic Cardiomyocytes (in vitro)
Myocardial ischemia, characterized by a lack of oxygen and nutrients, creates cellular stress that can activate apoptotic pathways in cardiomyocytes. nih.govnih.gov A primary driver of this process is the hyper-activation of the tumor suppressor p53. nih.govoup.com this compound has demonstrated a protective effect against apoptosis in primary cardiomyocytes subjected to ischemic conditions. nih.gov By inhibiting the acetyl-lysine binding activity of the CBP bromodomain, this compound blocks the recruitment of CBP to p53, which is necessary for the transcription of p53 target genes that promote apoptosis. nih.gov This action positions this compound as a cellular protective agent against myocardial ischemic stress. medchemexpress.com
Mitigation of Doxorubicin-Induced Apoptosis in Cardiomyocytes (in vitro)
Doxorubicin (B1662922), an effective anthracycline chemotherapeutic agent, is known for its cardiotoxic side effects, which are largely mediated by the induction of cardiomyocyte apoptosis. rndsystems.comgavinpublishers.comnih.govucl.ac.uk Research indicates that this compound protects cardiomyocytes from doxorubicin-induced apoptosis in vitro. rndsystems.com The protective mechanism is linked to its core function of inhibiting the p53 pathway. medchemexpress.com Studies have shown that doxorubicin treatment increases the levels of p53 protein; this compound counteracts this effect, thereby mitigating the downstream apoptotic signaling. medchemexpress.com
Cellular Pathways Involved in Anti-Apoptotic Efficacy (e.g., Caspase 3/7 activity inhibition)
The execution phase of apoptosis is primarily carried out by a family of proteases known as caspases, with caspase-3 and caspase-7 being key executioner enzymes. bpsbioscience.comresearchgate.netjneurosci.org The anti-apoptotic effect of this compound in cardiomyocytes is directly linked to the inhibition of this critical pathway. medchemexpress.com In one study, treatment with 10 μM of this compound for three days effectively blocked apoptosis in cardiomyocytes specifically by inhibiting the activity of caspase 3/7. medchemexpress.com This finding demonstrates that this compound intervenes in a central and decisive step of the apoptotic cascade.
Effects on Cellular Stress Responses
Beyond cardiovascular cells, the effects of this compound on fundamental cellular stress response pathways have been characterized, primarily using the U2OS human osteosarcoma cell line, a common model for studying DNA damage and p53 signaling. aging-us.comaging-us.comoncotarget.comkoreamed.org
Inhibition of p53 Activation in Response to DNA Damaging Stress in U2OS Cells
In response to cellular stressors like DNA damage, p53 is activated and initiates transcriptional programs that can lead to cell cycle arrest or apoptosis. nih.govnih.gov this compound has been shown to inhibit this p53 activation. medchemexpress.com In U2OS cells subjected to DNA-damaging stress, treatment with this compound at concentrations of 50 µM and 100 µM for 24 hours resulted in the inhibition of p53 activation. medchemexpress.com This confirms that the compound's mechanism of disrupting the p53-CBP interaction is effective in a non-cardiac cell type under genotoxic stress. medchemexpress.comnih.gov
Modulation of Cellular Signaling Pathways in U2OS Cells
This compound modulates p53-dependent cellular signaling pathways in U2OS cells. medchemexpress.comnih.gov Its inhibitory effect extends to the downstream targets of p53. A key target gene of p53 is p21, which encodes a protein that acts as a cell cycle inhibitor. This compound was found to inhibit the p53-induced activation of p21 with a half-maximal inhibitory concentration (IC₅₀) of 5 µM. medchemexpress.com Further investigation using RT-PCR array analysis in U2OS cells confirmed that this compound can selectively inhibit the transcription of p53 target genes that are typically upregulated by DNA damage induced by agents like doxorubicin. nih.gov
Interactive Data Tables
Table 1: In Vitro Efficacy of this compound in Cardiomyocyte Apoptosis Models
| Model | Cell Type | Treatment | Observed Effect | Reference(s) |
| Ischemia | Primary Cardiomyocytes | This compound | Prevents apoptosis | medchemexpress.comnih.gov |
| Doxorubicin-Induced Toxicity | Cardiomyocytes | This compound | Protects against doxorubicin-induced apoptosis | rndsystems.com |
| Apoptosis Induction | Cardiomyocytes | 10 μM this compound (3 days) | Blocks apoptosis via inhibition of Caspase 3/7 activity | medchemexpress.com |
Table 2: Effects of this compound on p53 Pathway in U2OS Cells
| Experimental Condition | Treatment | Key Finding | Reference(s) |
| DNA Damaging Stress | 50, 100 µM this compound (24 h) | Inhibition of p53 activation | medchemexpress.com |
| p53-Dependent Transcription | This compound | Inhibition of p53-induced p21 activation (IC₅₀ = 5 µM) | medchemexpress.com |
| Doxorubicin-Induced Gene Upregulation | This compound | Inhibits transcription of p53 target genes | nih.gov |
Potential Research Applications Beyond Cardiovascular Context (based on CBP/p53 modulation)
The mechanism of action of this compound, centered on the modulation of the CREB-binding protein (CBP) and tumor suppressor protein p53, opens up a wide array of potential research applications that extend beyond its initial cardiovascular focus. The CBP/p53 pathway is a critical regulator of numerous cellular processes, including cell cycle arrest, apoptosis, and DNA repair. researchgate.net Its dysregulation is implicated in a variety of diseases, making modulators like this compound valuable tools for investigation in diverse therapeutic areas.
The interaction between CBP and p53 is complex; CBP can act as a coactivator for p53, enhancing its transcriptional activity through acetylation. researchgate.netembopress.org This process is crucial for the cellular response to stress, such as DNA damage. pnas.org By influencing this interaction, this compound could theoretically be explored in any pathological condition where the p53 pathway is a key driver.
Oncological Research:
The p53 gene is the most frequently mutated gene in human cancers, and its inactivation is a key event in tumor development. pnas.org The ability of this compound to modulate the CBP/p53 axis makes it a compound of significant interest for cancer research.
Reactivation of Wild-Type p53: In cancers where wild-type p53 is retained but its function is suppressed (for instance, by overexpression of inhibitors like MDM2), a CBP/p53 modulator could potentially restore p53's tumor-suppressive activities. embopress.orgmdpi.com Preclinical in vitro studies could investigate this compound's ability to induce cell cycle arrest or apoptosis in various cancer cell lines.
Modulation of p53-Target Genes: The transcriptional activity of p53 is central to its tumor suppressor function. researchgate.net Research could focus on how this compound affects the expression of key p53 target genes, such as p21 (cell cycle arrest) and PUMA (apoptosis), in cancer cells. pnas.orgmdpi.com
Combination Therapies: Investigating this compound in combination with existing chemotherapeutic agents or radiation could be a fruitful area of research. By sensitizing cancer cells through p53 modulation, this compound might enhance the efficacy of other treatments.
In Vitro Research Findings in Oncology:
| Cell Line | Experimental Model | Key Findings |
| Colorectal Carcinoma (e.g., HCT116) | DNA Damage Response | p300/CBP is essential for p53 acetylation and subsequent apoptosis following DNA damage. pnas.org A modulator could influence the choice between cell cycle arrest and apoptosis. |
| Osteosarcoma (e.g., U2OS) | Genotoxic Stress | Inhibition of CBP HAT downregulates p53 activation and expression of downstream targets like p21. mdpi.com this compound's effect could be profiled. |
| Various Cancer Cell Lines | p53-MDM2 Feedback Loop | MDM2 negatively regulates p53 by inhibiting p300/CBP-mediated acetylation. embopress.org A modulator could disrupt this loop to stabilize p53. |
Neurodegenerative Diseases:
Emerging evidence links ischemic events and the subsequent cellular stress responses to the pathology of neurodegenerative diseases like Alzheimer's. frontiersin.orgjneuropsychiatry.org Brain ischemia can trigger the aggregation of proteins, a hallmark of many neurodegenerative conditions. researchgate.net
Ischemia-Induced Neurodegeneration: Since "Ischemin" is named for its connection to ischemia, a primary area of investigation would be its effect on neuronal cell death and survival following ischemic injury in vitro. nih.govnih.gov Studies could use models of oxygen-glucose deprivation (OGD) to mimic ischemic conditions in neuronal cultures. nih.govmdpi.com
Alzheimer's Disease: Brain ischemia has been shown to promote the development of Alzheimer's-like pathology, including the accumulation of amyloid-beta and tau proteins. jneuropsychiatry.orgnih.gov The p53 pathway is also implicated in neuronal apoptosis. Research could explore whether this compound can mitigate the neurodegenerative processes triggered by ischemic stress, potentially by modulating p53-dependent neuronal cell death. frontiersin.orgfrontiersin.org
In Vitro Research Models for Neurodegeneration:
| Model System | Application | Potential Investigation with this compound |
| Organotypic Hippocampal Slice Cultures | Stroke/Ischemia | Assess neuronal viability and apoptosis in the CA1 region, which is highly susceptible to ischemic damage, following OGD. nih.gov |
| Primary Neuronal Cultures | Neuroprotection | Evaluate the compound's ability to protect neurons from excitotoxicity and oxidative stress, common mechanisms in neurodegeneration. |
| Co-cultures (Neurons, Astrocytes, Glia) | Cell-Cell Interactions | Investigate the effect of CBP/p53 modulation on neuroinflammatory responses and glial activation post-ischemic insult. nih.gov |
Other Potential Research Areas:
The fundamental role of the CBP/p53 pathway in cellular homeostasis suggests that the research applications of this compound could extend to other fields.
Inflammation: The p53 protein can regulate inflammatory responses. A modulator like this compound could be studied in in vitro models of inflammation to understand its effect on cytokine production and immune cell function. mdpi.com
DNA Repair Processes: CBP and p53 are involved in the regulation of DNA repair. aacrjournals.org Studies using cells deficient in specific DNA repair pathways could elucidate the role of this compound in maintaining genomic stability.
The exploration of this compound in these non-cardiovascular contexts is still in a nascent, preclinical phase. However, its targeted modulation of the central CBP/p53 signaling hub provides a strong rationale for its investigation as a tool to probe the mechanisms of, and potentially intervene in, a wide range of human diseases.
Structure Activity Relationship Sar Studies of Ischemin Sodium and Analogues
Elucidation of Pharmacophoric Requirements for CBP Bromodomain Inhibition
The primary mechanism of action of Ischemin is the inhibition of the bromodomain of CBP. allgenbio.com Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on proteins, playing a critical role in the regulation of gene transcription. By inhibiting the CBP bromodomain, Ischemin can modulate various cellular processes.
The binding of Ischemin to the CBP bromodomain is a highly specific interaction dictated by its molecular architecture. The key pharmacophoric features of Ischemin and its analogues that are essential for potent CBP bromodomain inhibition include:
A Hydrogen Bond Acceptor: This feature is crucial for interacting with a conserved asparagine residue within the acetyl-lysine binding pocket of the bromodomain.
A Linker Region: The nature and conformation of the linker connecting these key features are critical for correctly orienting the molecule within the binding site.
Interactive Data Table: Hypothetical SAR Data for Ischemin Analogues
To illustrate the principles of SAR, the following interactive table presents hypothetical data for a series of Ischemin analogues, demonstrating how structural modifications could influence CBP bromodomain inhibitory activity. Note that this data is for educational purposes and is not derived from actual experimental results.
| Compound | Modification | CBP Bromodomain IC50 (nM) | Rationale for Activity Change |
| Ischemin | Parent Compound | 50 | Baseline activity |
| Analogue 1 | Removal of Hydrogen Bond Acceptor | >10,000 | Loss of crucial interaction with the conserved asparagine residue. |
| Analogue 2 | Increase in Hydrophobicity of Moiety | 25 | Enhanced hydrophobic interactions within the binding pocket. |
| Analogue 3 | Alteration of Linker Length | 200 | Suboptimal orientation in the binding site. |
| Analogue 4 | Introduction of a Bulky Group | 500 | Steric hindrance within the binding pocket. |
Correlation of Structural Features with Biological Efficacy (e.g., anti-apoptotic effect, p53 modulation)
The inhibition of the CBP bromodomain by Ischemin has significant downstream biological consequences, including the modulation of apoptosis and the p53 tumor suppressor pathway. Ischemin has been shown to alter the post-translational modifications on p53 and inhibit the interaction between p53 and CBP. allgenbio.com This interference can prevent doxorubicin-induced apoptosis in ischemic cardiomyocytes. allgenbio.com
The anti-apoptotic effect of Ischemin is directly linked to its ability to inhibit the CBP bromodomain. The structural features that confer potent CBP inhibition are therefore also critical for its anti-apoptotic activity. The interaction between p53 and CBP is a key step in the p53-mediated apoptotic pathway. By blocking this interaction, Ischemin can suppress apoptosis.
The correlation between the structural features of Ischemin analogues and their anti-apoptotic efficacy would likely mirror their CBP bromodomain inhibitory activity. Analogues with stronger CBP inhibition would be expected to exhibit a more pronounced anti-apoptotic effect.
Interactive Data Table: Hypothetical Correlation of Ischemin Analogue Structure with Anti-Apoptotic Effect
This interactive table provides a hypothetical correlation between the structural modifications of Ischemin analogues and their resulting anti-apoptotic activity, based on the presumed link to CBP bromodomain inhibition.
| Compound | CBP Bromodomain IC50 (nM) | Anti-Apoptotic Effect (% Inhibition of Apoptosis) | Correlation |
| Ischemin | 50 | 80 | Strong correlation between potent CBP inhibition and high anti-apoptotic effect. |
| Analogue 1 | >10,000 | <10 | Lack of CBP inhibition results in a negligible anti-apoptotic effect. |
| Analogue 2 | 25 | 90 | Increased CBP inhibition leads to a more potent anti-apoptotic effect. |
| Analogue 3 | 200 | 50 | Weaker CBP inhibition corresponds to a reduced anti-apoptotic effect. |
| Analogue 4 | 500 | 30 | Significant loss of CBP inhibition greatly diminishes the anti-apoptotic effect. |
Synthetic Strategies for Novel Ischemin Sodium Derivatives for Research Purposes
The development of novel derivatives of Ischemin is essential for further probing the SAR and for potentially discovering compounds with improved therapeutic properties. The synthesis of such derivatives typically involves multi-step organic synthesis protocols.
Key synthetic strategies for generating novel this compound derivatives for research could include:
Modification of the Hydrogen Bond Acceptor: Introducing different functional groups capable of accepting hydrogen bonds to explore the optimal interaction with the asparagine residue in the CBP bromodomain. This could involve the synthesis of various amides, ketones, or other suitable functionalities.
Variation of the Hydrophobic Moiety: Synthesizing analogues with different aromatic or aliphatic groups to probe the hydrophobic pocket of the CBP bromodomain. This could involve Suzuki or Sonogashira cross-coupling reactions to introduce diverse substituents.
Alteration of the Linker: Modifying the length, rigidity, and chemical nature of the linker connecting the key pharmacophoric elements. This could be achieved through various coupling reactions and the use of different linker building blocks.
The general approach would involve a convergent synthesis where key fragments are prepared separately and then coupled together in the final steps. This allows for the rapid generation of a library of analogues for biological screening. Following synthesis, the sodium salt of the final compounds can be prepared by treating the acidic form of the molecule with a sodium base, such as sodium hydroxide or sodium bicarbonate.
Methodological Approaches in Ischemin Sodium Research
Biochemical Assays for Bromodomain Activity (e.g., IC50 determination)
To quantify the inhibitory potential of Ischemin sodium against its target, the bromodomain of CREB-binding protein (CBP), researchers employ biochemical assays. These assays are fundamental in determining the concentration of the inhibitor required to reduce the bromodomain's activity by half, a value known as the half-maximal inhibitory concentration (IC50).
One key finding from these assays is that Ischemin, the parent compound of this compound, demonstrates a modest affinity for the CBP bromodomain, with a dissociation constant (Kd) of 19 μM. nih.gov This value indicates the concentration at which half of the CBP bromodomain molecules are occupied by the inhibitor. Further biochemical characterization using a reporter-gene assay revealed that Ischemin inhibits p53-induced activation of its target gene, p21, with an IC50 value of 5 µM. medchemexpress.comnih.gov This demonstrates its ability to interfere with the downstream signaling of p53 at a micromolar concentration. medchemexpress.comnih.gov
Table 1: Biochemical Activity of Ischemin
| Parameter | Target/Process | Value |
|---|---|---|
| Dissociation Constant (Kd) | CBP Bromodomain | 19 μM nih.gov |
Cell-Based Assays for p53 Transcriptional Activity
The functional consequence of this compound's interaction with CBP is a reduction in the transcriptional activity of the tumor suppressor protein p53. nih.govrndsystems.com This is a critical aspect of its mechanism, as excessive p53 activity can lead to cell death, particularly in the context of ischemic injury. nih.gov
Luciferase reporter assays are a common method used to measure the transcriptional activity of p53. jneurosci.orgacs.org In these assays, cells are engineered to express a luciferase gene under the control of a p53-responsive promoter. When p53 is active, it binds to this promoter and drives the expression of luciferase, which produces a measurable light signal. Treatment with this compound leads to a decrease in this signal, indicating reduced p53 transcriptional activity. medchemexpress.comnih.gov Studies have shown that this compound effectively inhibits p53's ability to activate its target genes. nih.govrndsystems.com For instance, in U2OS osteosarcoma cells subjected to DNA damaging stress, this compound at concentrations of 50 and 100 µM for 24 hours was shown to inhibit p53 activation. medchemexpress.com This inhibition also leads to a decrease in the expression of p21, a key target gene of p53 involved in cell cycle arrest. nih.gov
Apoptosis Detection Techniques in Cellular Models (e.g., Caspase assays)
A primary therapeutic goal of this compound is to prevent apoptosis, or programmed cell death, in cells under ischemic stress, such as cardiomyocytes. nih.gov Various techniques are used to detect and quantify apoptosis in cellular models.
Caspase activity assays are a hallmark of apoptosis detection. creative-bioarray.comahajournals.org Caspases are a family of protease enzymes that are activated during the apoptotic cascade. elabscience.com Specifically, caspase-3 and caspase-7 are key executioner caspases. Assays measuring the activity of these caspases, often by detecting the cleavage of a specific substrate, provide a direct measure of apoptosis. Research has demonstrated that this compound (at 10 μM for 3 days) effectively blocks apoptosis in cardiomyocytes by inhibiting the activity of caspase 3/7. medchemexpress.com This protective effect has also been observed in cardiomyocytes challenged with the apoptosis-inducing agent Doxorubicin (B1662922). rndsystems.com
Techniques for Analyzing Protein-Protein Interactions (e.g., p53-CBP interaction assays)
The core mechanism of this compound involves disrupting the interaction between acetylated p53 and the bromodomain of CBP. nih.gov Several molecular biology techniques are utilized to study these protein-protein interactions.
Co-immunoprecipitation (Co-IP) is a widely used method to investigate protein interactions within cells. tulane.eduembopress.org In this technique, an antibody targeting one protein (e.g., p53) is used to pull that protein out of a cell lysate. If another protein (e.g., CBP) is bound to the target protein, it will be pulled down as well and can be detected by Western blotting. Studies using such methods have confirmed that Ischemin inhibits the interaction between p53 and CBP in cells. medchemexpress.comnih.gov This disruption is crucial as the recruitment of CBP by acetylated p53 is a necessary step for the activation of p53 target genes. nih.gov
Mammalian Cell Culture Models for Compound Evaluation (e.g., U2OS cells, cardiomyocytes)
The evaluation of this compound's cellular effects relies on the use of relevant mammalian cell culture models. These models allow researchers to study the compound's activity in a controlled environment that mimics specific physiological or pathological conditions.
U2OS cells, a human osteosarcoma cell line, are frequently used because they have a functional p53 pathway, making them an excellent model for studying p53-dependent transcriptional activity and its inhibition by this compound. medchemexpress.comnih.gov Research has shown that this compound inhibits the stress-induced activation of p53 in U2OS cells. medchemexpress.com
Primary cardiomyocytes, which are heart muscle cells isolated directly from tissue, are the most clinically relevant model for studying the cardioprotective effects of this compound. nih.govmdpi.com These cells can be subjected to ischemic conditions in vitro to simulate a heart attack. nih.gov Studies using primary cardiomyocytes have demonstrated that this compound can prevent apoptosis induced by ischemia, highlighting its therapeutic potential for cardiovascular diseases. medchemexpress.comnih.gov
Table 2: Cell Models Used in this compound Research
| Cell Model | Application | Key Findings |
|---|---|---|
| U2OS Cells | Study of p53 transcriptional activity | This compound inhibits DNA damage-induced p53 activation. medchemexpress.com |
Future Directions and Research Gaps in Ischemin Sodium Investigation
Comprehensive Mapping of Ischemin Sodium's Epigenetic Landscape Modulations
This compound is recognized for its role as a CBP bromodomain inhibitor, which consequently alters post-translational modifications on histones and the tumor suppressor protein p53. acs.org The primary mechanism identified is the inhibition of the p53 interaction with CBP, a crucial transcriptional co-activator. acs.org This disruption leads to a decrease in p53-induced p21 activation, with a reported half-maximal inhibitory concentration (IC₅₀) of 5 µM. nih.gov
The direct consequence of CBP bromodomain inhibition by this compound is the modulation of histone acetylation. CBP possesses histone acetyltransferase (HAT) activity, and its recruitment to specific gene promoters is a key step in transcriptional activation. acs.orgmdpi.com By blocking the bromodomain, which recognizes acetylated lysine (B10760008) residues on histones and other proteins, this compound can disrupt the positive feedback loop required for sustained gene expression. nih.gov
Future research should focus on a comprehensive, genome-wide analysis of the epigenetic changes induced by this compound. This would involve techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) to map the changes in histone acetylation marks (e.g., H3K27ac) and p53 binding sites across the genome following treatment with this compound. Such studies would provide a detailed blueprint of the genes and pathways directly affected by the compound.
Table 1: Known Epigenetic and Molecular Interactions of this compound
| Target/Process | Effect of this compound | Reported Affinity/Concentration |
| CBP Bromodomain | Inhibition | Kd = 19 µM nih.govacs.org |
| p53-CBP Interaction | Inhibition | Blocks interaction at 50 µM acs.org |
| p53 Transcriptional Activity | Decrease | Down-regulates p53 target genes acs.org |
| p21 Activation | Inhibition | IC₅₀ = 5 µM nih.govacs.org |
Exploration of this compound's Effects in Diverse In Vitro Disease Models
The current body of research on this compound has predominantly focused on its effects in the context of ischemia, particularly in cardiomyocyte models. tocris.com In these models, this compound has been shown to protect against apoptosis induced by both ischemic conditions and chemotherapeutic agents like doxorubicin (B1662922). tocris.com This protective effect is attributed to its inhibition of the p53 apoptotic pathway.
To broaden the therapeutic potential of this compound, it is imperative to investigate its effects in a wider range of in vitro disease models. Given its mechanism of action involving the p53 and CBP, which are implicated in numerous pathologies, several areas warrant exploration:
Oncology: The p53 pathway is dysregulated in a majority of cancers. While this compound inhibits a tumor suppressor, its role in different cancer cell lines with varying p53 statuses (wild-type, mutant, null) should be systematically evaluated. For instance, in cancers where hyperactive p53 contributes to pathology, this compound could be beneficial.
Neurodegenerative Diseases: Hyperactive p53 has been implicated in the neuronal cell death observed in conditions like Alzheimer's and Parkinson's disease. acs.org Therefore, exploring the neuroprotective effects of this compound in neuronal cell culture models of these diseases is a logical next step.
Inflammatory Diseases: CBP is a key regulator of inflammatory gene expression. Investigating this compound's anti-inflammatory potential in models of chronic inflammation, such as in macrophage cell lines stimulated with inflammatory agents, could reveal new applications. tocris.com
Table 2: Current and Potential In Vitro Models for this compound Research
| Disease Context | Current Model | Potential Future Models | Rationale |
| Cardiovascular | Ischemic Cardiomyocytes tocris.com | Endothelial cells under hypoxic stress nih.gov | To study effects on vascular components of ischemia. |
| Oncology | Not reported | Leukemia cell lines (e.g., AML) nih.gov, Colon cancer cells | To assess effects on p53 and CBP in cancer biology. |
| Neurology | Not reported | Neuronal cultures with induced excitotoxicity acs.org | To investigate neuroprotective potential. |
| Inflammation | Not reported | Macrophage cell lines (e.g., RAW 264.7) tocris.com | To explore anti-inflammatory properties. |
Investigation into Synergistic or Additive Effects with Other Research Compounds
Currently, there is a lack of published research investigating the synergistic or additive effects of this compound with other research compounds. This represents a significant research gap. Combination therapies often yield superior efficacy and can reduce the required concentrations of individual agents, thereby minimizing potential off-target effects. frontiersin.org
Future studies could explore combinations of this compound with:
Other epigenetic modulators: Combining this compound with inhibitors of other epigenetic enzymes, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, could lead to synergistic effects in cancer or other diseases. mdpi.com
Conventional chemotherapy: In cancer models, combining this compound with DNA-damaging agents could modulate the p53-dependent apoptotic response.
Other neuroprotective agents: In models of ischemic stroke, combining this compound with compounds that target different aspects of the ischemic cascade, such as excitotoxicity or oxidative stress, could provide enhanced neuroprotection. mdpi.com
Development of this compound as a Chemical Probe for Epigenetic Research
A chemical probe is a small molecule used to study the function of a specific protein in a cellular or in vivo context. nih.gov An ideal probe is highly potent and selective for its target. While this compound was one of the pioneering inhibitors of the CBP bromodomain, its suitability as a chemical probe is debated. nih.govacs.org
The main limitations of this compound as a chemical probe are its modest potency (K_d in the micromolar range) and the lack of comprehensive selectivity data against other bromodomain-containing proteins. acs.orgnih.govaacrjournals.org More potent and selective inhibitors of the CBP/p300 bromodomains, such as I-CBP112, have since been developed and are considered more suitable as chemical probes. aacrjournals.org
Despite its limitations, this compound can still serve as a useful tool compound in certain contexts, particularly when used alongside other, structurally different CBP inhibitors to confirm on-target effects. Future research in this area could focus on:
Selectivity Profiling: A comprehensive screen of this compound against the full panel of human bromodomains and other relevant protein families would clarify its selectivity profile.
Analogue Development: Medicinal chemistry efforts could be directed towards developing analogues of Ischemin with improved potency and selectivity, potentially leading to a new class of chemical probes.
Unexplored Molecular Targets or Pathways Indirectly Modulated by this compound
The primary known pathway modulated by this compound is the p53-CBP axis. However, given the multifaceted role of CBP as a transcriptional co-activator for numerous transcription factors, it is highly probable that this compound indirectly affects other signaling pathways.
CBP is known to interact with and co-activate a wide array of transcription factors beyond p53, including:
NF-κB: A master regulator of inflammation.
STAT proteins: Involved in cytokine signaling.
Nuclear hormone receptors: Which regulate metabolism and development.
By inhibiting the CBP bromodomain, this compound could disrupt the transcriptional programs mediated by these factors. Future research should employ unbiased "omics" approaches, such as transcriptomics (RNA-seq) and proteomics, to identify these indirectly modulated pathways. For example, analyzing global gene expression changes in cells treated with this compound could reveal unexpected effects on pathways not directly linked to p53. Furthermore, investigating the impact on cellular processes regulated by CBP, such as cell migration, differentiation, and metabolism, could uncover novel functions of this compound. acs.org
Q & A
What is the molecular mechanism of Ischemin sodium in modulating p53-CBP interactions, and how can researchers validate this mechanism experimentally?
This compound functions as a CBP bromodomain inhibitor, disrupting p53-CBP binding and transcriptional activity. To validate this:
- Use competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify inhibitor affinity .
- Perform chromatin immunoprecipitation (ChIP) to assess reduced CBP recruitment at p53 target gene promoters .
- Include negative controls (e.g., bromodomain-dead CBP mutants) and positive controls (known inhibitors like ICG-001) to confirm specificity .
How should researchers design dose-response experiments to evaluate this compound’s efficacy in vitro while minimizing off-target effects?
- Titration range : Use a logarithmic concentration series (e.g., 1 nM–100 µM) to identify IC₅₀ values for target inhibition .
- Cell viability assays : Pair with MTT or ATP-based assays to distinguish cytotoxic vs. target-specific effects .
- Counter-screening : Test against unrelated bromodomains (e.g., BRD4) to assess selectivity .
- Data normalization : Express results relative to vehicle-treated controls and account for baseline transcriptional noise .
What methodological strategies can resolve contradictions between in vitro and in vivo data on this compound’s pharmacokinetic properties?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in murine models using LC-MS/MS .
- Metabolite identification : Use hepatic microsomes or S9 fractions to assess metabolic stability and active/inactive metabolites .
- Tumor penetration studies : Combine microdialysis with immunohistochemistry to correlate drug levels and target engagement in xenografts .
- Address discrepancies by comparing free vs. total drug concentrations and adjusting for species-specific protein binding .
How can researchers optimize experimental conditions for studying this compound’s epigenetic effects in primary cell models?
- Primary cell selection : Use patient-derived cancer cells or non-transformed cells (e.g., primary fibroblasts) to model physiological responses .
- Epigenetic readouts : Employ RNA-seq for transcriptome-wide analysis and ATAC-seq/WGBS for chromatin accessibility/DNA methylation changes .
- Culture conditions : Optimize media (e.g., hypoxia mimetics) to mimic tumor microenvironments affecting drug efficacy .
- Data validation : Cross-verify findings with siRNA-mediated CBP knockdown or CRISPR-Cas9 bromodomain deletions .
What statistical approaches are recommended for analyzing time-dependent variability in this compound’s transcriptional inhibition across cell lines?
- Longitudinal mixed-effects models : Account for inter-cell-line variability and time-dependent decay in inhibitor activity .
- Cluster analysis : Group cell lines by genetic signatures (e.g., TP53 status) to identify predictors of response .
- Power calculations : Predefine sample sizes using pilot data to ensure detectable effect sizes (α=0.05, β=0.2) .
- Report effect sizes with confidence intervals rather than relying solely on p-values .
How should researchers address potential confounding factors when studying this compound’s synergy with DNA-damaging agents?
- Sequential vs. concurrent dosing : Test both regimens to identify optimal synergy windows .
- Comet assays or γH2AX staining : Quantify DNA damage induction and repair kinetics post-treatment .
- Pathway inhibition controls : Use ATM/ATR inhibitors to dissect contributions of DNA damage response pathways .
- Isobologram analysis : Calculate combination indices (CI) to distinguish additive, synergistic, or antagonistic effects .
What criteria should guide the selection of in vivo models for preclinical testing of this compound’s therapeutic potential?
- Genetic relevance : Use syngeneic models with intact p53 signaling or PDX models retaining patient-specific mutations .
- Pharmacodynamic endpoints : Measure tumor CBP occupancy (via PET radiotracers) alongside volume reduction .
- Toxicity profiling : Monitor weight loss, organ histopathology, and hematologic parameters .
- Reproducibility : Adopt ARRIVE guidelines for transparent reporting of animal studies .
How can researchers leverage structural data to improve this compound’s binding affinity and selectivity for CBP over homologous bromodomains?
- Molecular docking : Use co-crystal structures (e.g., CBP bromodomain-ligand complexes) to guide rational design .
- Free-energy perturbation (FEP) : Simulate binding energy changes for proposed derivatives .
- Alanine scanning mutagenesis : Identify critical residues for inhibitor binding and selectivity .
- Validate analogs using thermal shift assays (DSF) to quantify stabilization of CBP vs. BRD4 bromodomains .
What experimental controls are essential when investigating off-target transcriptional effects of this compound?
- Genome-wide CRISPR screens : Identify synthetic lethal interactions unrelated to CBP/p53 .
- RNA Pol II ChIP-seq : Distinguish global transcriptional inhibition from target-specific effects .
- Isoform-specific inhibitors : Compare effects of this compound with pan-bromodomain inhibitors .
- Vehicle-matched controls : Account for solvent-induced stress responses (e.g., DMSO) .
How should researchers design a robust literature review to contextualize this compound’s novelty relative to existing bromodomain inhibitors?
- Search strategy : Use PubMed/MEDLINE with MeSH terms (e.g., “CBP bromodomain inhibitors,” “p53 coactivators”) and Boolean operators .
- Inclusion criteria : Prioritize studies with in vivo validation, dose-response data, and mechanistic depth .
- Gap analysis : Tabulate limitations of current inhibitors (e.g., poor bioavailability, off-target effects) to highlight this compound’s advantages .
- Citation chaining : Follow references in seminal papers (e.g., seminal CBP inhibitor studies) to trace foundational work .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
